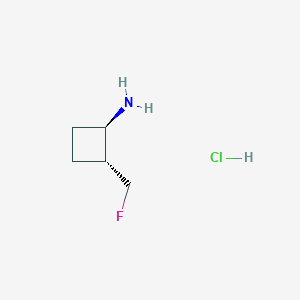

(1R,2R)-2-(氟甲基)环丁-1-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

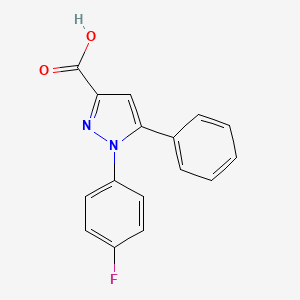

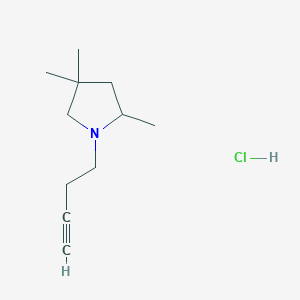

The compound "(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride" is a fluorinated cyclobutane derivative, which is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluoromethyl group and the cyclobutane ring suggests that this compound could exhibit unique physical and chemical properties, making it a valuable target for synthesis.

Synthesis Analysis

The synthesis of cyclobutane derivatives has been explored in various studies. For instance, a method for synthesizing enantioselective cyclobutane derivatives involves the formation of a cyclopentane ring followed by ring contraction using the Wolff rearrangement and the Curtius reaction . Another approach includes the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction . Additionally, the synthesis of fluorinated cyclobutanes can be achieved through the ring expansion-fluorination of cyclopropylmethanols . These methods highlight the versatility and creativity in the synthesis of cyclobutane derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been studied extensively. For example, the incorporation of 2-aminocyclobutane-1-carboxylic acids into beta-peptides has been shown to confer high rigidity on these molecules due to the formation of strong intramolecular hydrogen bonds . The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation and stability of the molecule. This information is relevant to understanding the structural implications of substituting a fluoromethyl group into the cyclobutane framework.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the potential for stereochemical control in reactions involving cyclobutane rings . Furthermore, cyclobutenecarboxylates can undergo thermal ring-opening reactions to form butadienes and subsequent transformation into dihydroisoquinolines . These reactions showcase the reactivity of cyclobutane derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their substituents. The synthesis and acid-base properties of alpha-substituted cyclobutane building blocks have been explored, revealing that the electron-withdrawing effect of fluoroalkyl substituents affects the pKa values of these compounds . This suggests that the "(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride" would also have distinct acid-base properties due to the presence of the fluoromethyl group. Additionally, the asymmetric Strecker reaction from 2-substituted cyclobutanones has been used to synthesize amino acids with excellent diastereoselectivity , indicating that chiral centers in cyclobutane derivatives can be effectively manipulated to achieve desired stereochemistry.

科学研究应用

合成方法和化学转化

- 环加成反应:卤代取代乙烯的热[2+2]环加成可以生成环丁烷衍生物,展示了构建环丁烷环的方法,环丁烷环是各种生物活性化合物中的核心结构 (Toda, Motomura, & Oshima, 1974).

- 氢氨化:张紧烯烃的非对映选择性和对映选择性氢氨化,导致合成多取代氨基环丁烷,对于以高度选择性方式生产生物活性化合物中的子结构非常重要 (Feng, Hao, Liu, & Buchwald, 2019).

- 开环和扩环反应:环丙基甲醇可以经历开环氟化和扩环形成氟代环丁烷,展示了将氟原子引入环丁烷环的方法,这与合成具有潜在药理活性的氟化有机化合物有关 (Kanemoto, Shimizu, & Yoshioka, 1989).

潜在的生物学应用

- 肿瘤描绘的 PET 示踪剂:合成用于正电子发射断层扫描 (PET) 的氟-18 标记的 1-氨基-3-氟代环丁烷-1-羧酸 (FACBC) 展示了氟代环丁烷衍生物作为肿瘤亲和氨基酸的应用,促进了肿瘤学中诊断成像的发展 (Shoup & Goodman, 1999).

结构和化学性质

- 立体控制合成:环丁烷衍生物的立体选择性合成,包括 2-氨基环丁烷-1-羧酸的制备,说明了在环丁烷基化合物的合成中控制立体化学的重要性。这种控制对于开发具有所需生物学性质的化合物至关重要 (Izquierdo et al., 2005).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGPLFARTGGIJN-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)